2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid
Overview
Description
“2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid” is a chemical compound with the molecular formula C10H19NO4 . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group, which is a classical masking functionality employed in organic synthesis for the protection of amino groups . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of “2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid” involves a carbonyl group (C=O), a tert-butoxycarbonyl group, and an acetic acid group .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Physical And Chemical Properties Analysis
The molecular weight of “2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid” is 219.23 g/mol .Scientific Research Applications
Synthesis and Modification of Amino Acids
2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid is utilized in the synthesis of complex amino acids and peptides, demonstrated by the creation of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid. This compound is synthesized from N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid and N-Fmoc-2-aminoacetaldehyde, showcasing the versatility of tert-butoxycarbonyl protected intermediates in peptide synthesis (Maity & Strömberg, 2014).
Chemical Synthesis Optimization
The compound has been used to optimize chemical syntheses, such as in the preparation of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester. The optimization of reaction conditions for this synthesis highlights the application of 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid derivatives in improving yields and efficiency of chemical reactions (Wang Yu-huan, 2009).
Catalysis and Reaction Mechanisms
This compound is involved in studies related to catalysis and reaction mechanisms, particularly in the N-tert-butoxycarbonylation of amines. Research demonstrates its efficiency and environmentally benign nature as a catalyst for the protection of amines, highlighting its significance in developing sustainable chemical processes (Heydari et al., 2007).
Biochemical Applications
The biochemical applications of 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid are illustrated by its use in microbial electrosynthesis, where it's involved in the bioelectrochemical production of higher value carboxylic acids and alcohols from CO2. This process represents a novel application of the compound in renewable energy and chemical production, emphasizing its role in the utilization and conversion of CO2 into valuable chemicals (Vassilev et al., 2018).
Advanced Materials Synthesis
In the field of advanced materials, 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid derivatives are used for the synthesis of amino acid-based polyacetylenes. These materials have potential applications in the development of novel polymers with unique properties, such as helical conformations, which could be useful in various industrial and technological applications (Gao, Sanda, & Masuda, 2003).
Future Directions
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAKVKATDZQYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478283 | |
Record name | 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid | |
CAS RN |
165607-76-1 | |
Record name | 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl](propyl)amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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